

Pharmacokinetics and metabolism of Nefopam-d3 N-Oxide

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Compound of Interest

Compound Name: Nefopam-d3 N-Oxide

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An In-depth Technical Guide on the Pharmacokinetics and Metabolism of **Nefopam-d3 N-Oxide**

Foreword

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the pharmacokinetics and metabolism of Nefopam N-Oxide. It is important to note that **Nefopam-d3 N-Oxide** is the deuterium-labeled counterpart of Nefopam N-Oxide.[1][2] In pharmacokinetic and metabolic studies, deuterated compounds like **Nefopam-d3 N-Oxide** are primarily utilized as internal standards for the quantification of the unlabeled drug or its metabolites due to their near-identical physicochemical properties and biological behavior. Therefore, the data and discussions presented herein pertain to Nefopam N-Oxide, with the understanding that the pharmacokinetic profile of **Nefopam-d3 N-Oxide** is expected to be congruent.

Introduction to Nefopam and its Metabolism

Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain.[3] It is structurally distinct from other analgesic agents and is thought to exert its effects through multiple mechanisms, including the inhibition of serotonin and norepinephrine reuptake.[4] Nefopam undergoes extensive metabolism in the body, with less than 5% of a dose being excreted as the unchanged parent drug in urine.[5][6] This extensive metabolic conversion leads to the formation of numerous metabolites, with N-desmethylnefopam and Nefopam N-Oxide being of significant clinical interest.[4] In fact, up to 31 different human

metabolites of nefopam have been identified.[5][6] The primary enzymes responsible for nefopam metabolism are cytochrome P450 1A2 (CYP1A2) and 2D6 (CYP2D6).[5][6]

Pharmacokinetics of Nefopam N-Oxide

The pharmacokinetic properties of Nefopam N-Oxide have been investigated in conjunction with nefopam and N-desmethylnefopam in healthy human volunteers.

Formation and Absorption

A key finding from pharmacokinetic modeling studies is the rapid appearance of Nefopam N-Oxide in the plasma following oral administration of nefopam.[4] The concentration of Nefopam N-Oxide in plasma peaks earlier than the parent drug, nefopam.[4] This phenomenon is indicative of presystemic metabolism, suggesting that a portion of nefopam is converted to Nefopam N-Oxide in the gastrointestinal tract before reaching systemic circulation.[4]

Distribution

Pharmacokinetic models have been developed to describe the distribution of nefopam and its metabolites. The final structural model that best describes the data consists of a central compartment for both nefopam and each of its two main metabolites (N-desmethylnefopam and Nefopam N-Oxide), with an additional peripheral compartment for the parent drug.[4]

Excretion

Following a single oral dose of radiolabeled [14C]-nefopam to healthy male volunteers, the mean recovery of the radioactive dose was 92.6%.[7] The primary route of excretion was via urine, accounting for a mean of 79.3% of the dose, while feces accounted for 13.4%.[7] Unchanged [14C]-nefopam represented a minimal portion of the excreted radioactivity.[7]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic findings for nefopam and its metabolites from a study involving a single oral dose of 75 mg [14C]-nefopam in healthy male volunteers.

Parameter	Value (Mean ± SD)	Unit	Reference
Blood Radioactivity	[7]		
Cmax	359 ± 34.2	ngEq free base/g	[7]
Tmax	2	h	[7]
Plasma Radioactivity	[7]		
Cmax	638 ± 64.7	ngEq free base/g	[7]
Tmax	2	h	[7]
Excretion	[7]		
Total Recovery	92.6	% of dose	[7]
Urinary Excretion	79.3	% of dose	[7]
Fecal Excretion	13.4	% of dose	[7]

Experimental Protocols

Human Pharmacokinetic and Mass Balance Study

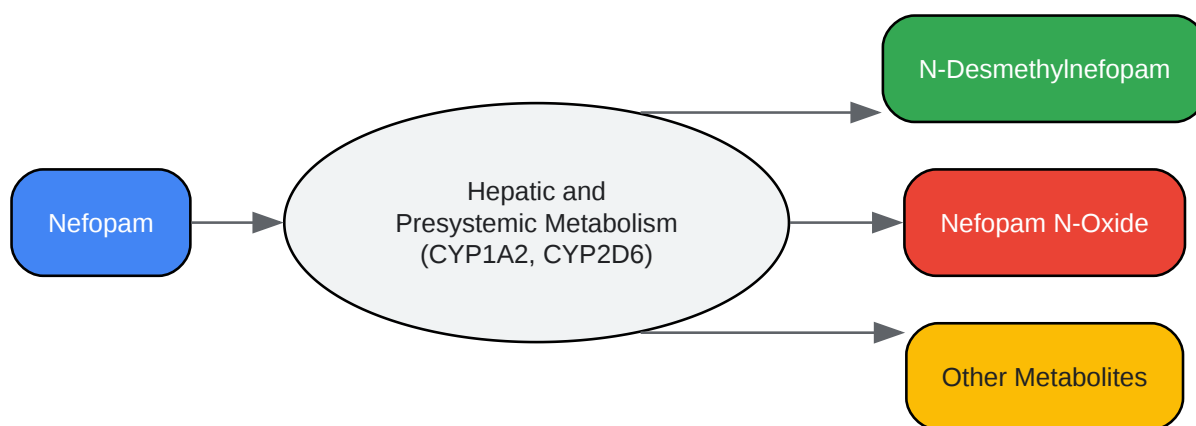
- Objective: To characterize the disposition of nefopam and its metabolites in healthy male volunteers.[7]
- Methodology:
 - Eight healthy male volunteers received a single oral dose of 75 mg [14C]-nefopam (100 µCi).[7]
 - Blood, urine, and feces were collected for 168 hours post-dose.[7]
 - Radioactivity in blood and plasma was measured to determine Cmax and Tmax.[7]
 - Urine and feces were analyzed to determine the extent of excretion and mass balance.[7]
 - Metabolite profiling was conducted on plasma, urine, and feces to identify the major circulating and excreted metabolites.[7]

Simultaneous Pharmacokinetic Modeling

- Objective: To develop a joint pharmacokinetic model for nefopam, N-desmethylnefopam, and Nefopam N-Oxide.[4]
- Methodology:
 - Pharmacokinetic data from healthy volunteers who received an oral dose of [14C]-nefopam were used.[4]
 - Plasma and urinary concentrations of nefopam and its two metabolites were analyzed simultaneously using NONMEM® (nonlinear mixed-effect modeling) software.[4]
 - One- and two-compartment linear pharmacokinetic models for nefopam and a single compartment model for each of the two metabolites were evaluated.[4]
 - Pathways for presystemic metabolism of both metabolites were explored within the model.[4]

Visualizations

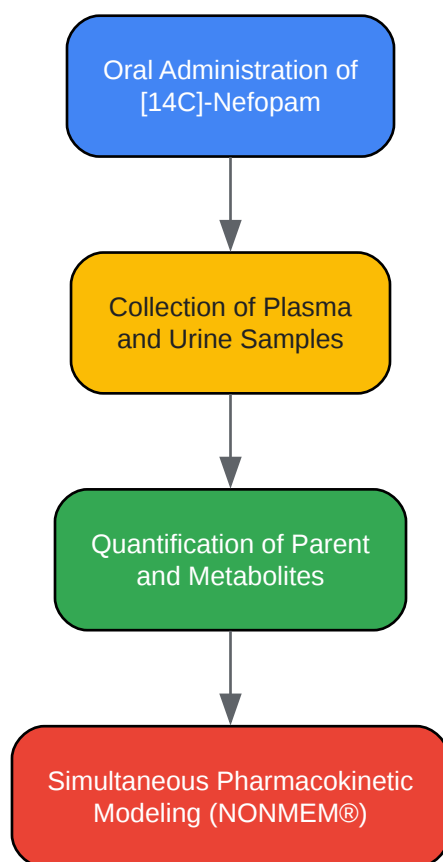
Metabolic Pathway of Nefopam



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Caption: Simplified metabolic conversion of Nefopam.

Experimental Workflow for Pharmacokinetic Modeling



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Caption: Workflow for developing a parent-metabolite pharmacokinetic model.

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